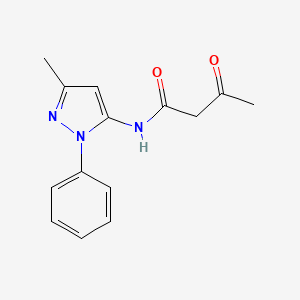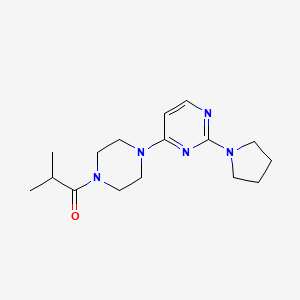
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-oxobutanamide and its derivatives often involves multi-step chemical reactions that include the formation of the pyrazole ring and subsequent functionalization. An effective route for synthesizing substituted pyrazoles involves a 3+2 annulation method, where key intermediates like (E)-ethyl 2-benzylidene-3-oxobutanoate are prepared from precursors such as ethyl acetoacetate and benzaldehyde via a Knoevenagel approach. The cyclocondensation reaction with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions yields the desired pyrazole derivatives, which are then characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-oxobutanamide and related compounds is elucidated using techniques like single-crystal X-ray diffraction, which confirms the 3D molecular structure. Key features include the presence of intermolecular hydrogen bonds and π-π stacking interactions, contributing to the compound's stability. The optimized theoretical structure parameters obtained from DFT calculations are in good agreement with the experimental X-ray structures, highlighting the compound's nonplanar molecule existence in the keto-amine form with significant intermolecular interactions (Naveen et al., 2021).
Scientific Research Applications
Synthesis and Characterization
Recent research focuses on the synthesis and characterization of pyrazole derivatives, which have shown significant potential in various scientific applications. For instance, studies have described the synthesis of novel pyrazole compounds through specific reactions, highlighting their structural and spectral analysis. These compounds have been explored for their potential in medicinal chemistry and material sciences due to their unique properties (Franz et al., 2017; McLaughlin et al., 2016).
Biological Activities
Pyrazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Various studies have synthesized and evaluated the biological activities of these compounds, finding them effective against a range of bacterial and fungal strains. Additionally, some compounds have shown promising results in anti-inflammatory and antioxidant assays, suggesting potential therapeutic applications (Siddiqui et al., 2013; Yurttaş et al., 2022).
Pharmacological Evaluation
Further research has focused on the pharmacological evaluation of pyrazole derivatives, including their cytotoxic, anti-inflammatory, and analgesic activities. These studies aim to identify potential therapeutic agents by examining the compounds' effects on various disease models and cellular processes. The findings indicate that certain pyrazole derivatives possess significant pharmacological activities, making them candidates for further development as drugs (Küçükgüzel et al., 2013; Penning et al., 1997).
Material Science Applications
In the field of material science, pyrazole derivatives have been explored for their potential in corrosion inhibition and protective coatings. Studies have demonstrated the efficacy of certain pyrazole compounds in preventing corrosion in metals, suggesting their applicability in industrial settings to enhance the longevity and durability of metal products (Ansari et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Given the diverse and valuable synthetical, biological, and photophysical properties of pyrazole derivatives, synthesizing structurally diverse pyrazole derivatives is highly desirable . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This suggests that there is a promising future for the development of new compounds based on the pyrazole structure.
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-13(15-14(19)9-11(2)18)17(16-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFENKEIOSUPISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)